

A Technical Guide to 1-(4-Trifluoromethylphenyl)ethylamine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name:	1-(4-Trifluoromethylphenyl)ethylamine
Cat. No.:	B092155

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Introduction

1-(4-Trifluoromethylphenyl)ethylamine is a chiral amine that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure is distinguished by two key features: a stereogenic center at the α -carbon of the ethylamine chain and a trifluoromethyl (CF_3) group at the para position of the phenyl ring. The trifluoromethyl group is a well-known bioisostere for various functional groups and is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles in drug candidates.^[1] The presence of a chiral center makes this compound an invaluable building block, or synthon, for the stereoselective synthesis of complex, optically active molecules. This guide provides an in-depth examination of the physicochemical properties, spectroscopic characteristics, synthesis, and critical applications of this versatile compound.

Compound Identification and Core Properties

Precise identification is paramount for regulatory compliance, experimental reproducibility, and safety. **1-(4-Trifluoromethylphenyl)ethylamine** exists as a racemic mixture and as individual (R) and (S) enantiomers, each with unique identifiers.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	1-[4-(Trifluoromethyl)phenyl]ethan-1-amine
Synonyms	α -Methyl-4-(trifluoromethyl)benzylamine, 4-(1-Aminoethyl)benzotrifluoride
CAS Number (Racemic)	15996-84-6[2]
CAS Number ((R)-enantiomer)	578027-35-7[3]
CAS Number ((S)-enantiomer)	578027-36-8
Molecular Formula	$C_9H_{10}F_3N$ [2]
Molecular Weight	189.18 g/mol [2]
PubChem CID (Racemic)	2782449[4]
PubChem CID ((R)-enantiomer)	821259[5]
PubChem CID ((S)-enantiomer)	2779052[6]
InChI Key	GUMZDWPMXGQNBG-UHFFFAOYSA-N
SMILES	CC(N)c1ccc(cc1)C(F)(F)F

The physical properties of a compound dictate its handling, storage, and application conditions. The trifluoromethyl group significantly influences these characteristics.

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Colorless to light yellow liquid	
Boiling Point	76.5-77.5 °C (pressure unspecified)	[2]
	90 °C @ 10 mmHg	
Density	1.180 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	8.56 ± 0.10 (Predicted)	[3]
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., toluene)	[7]

Spectroscopic Profile

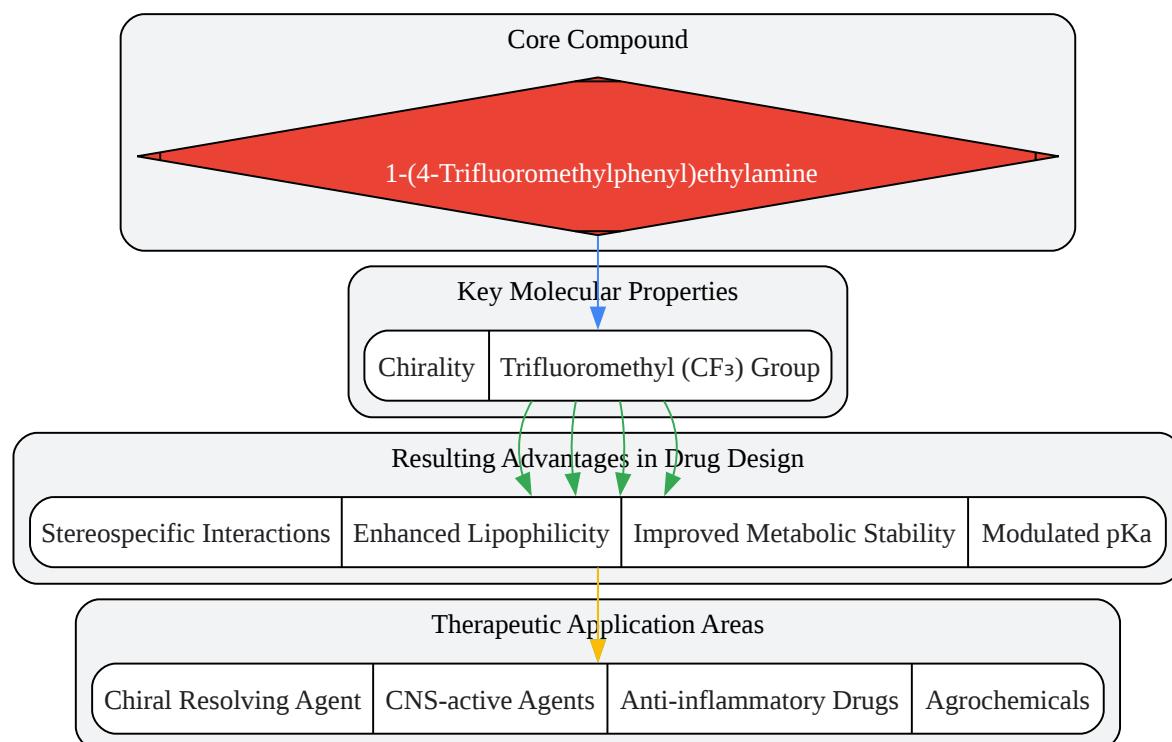
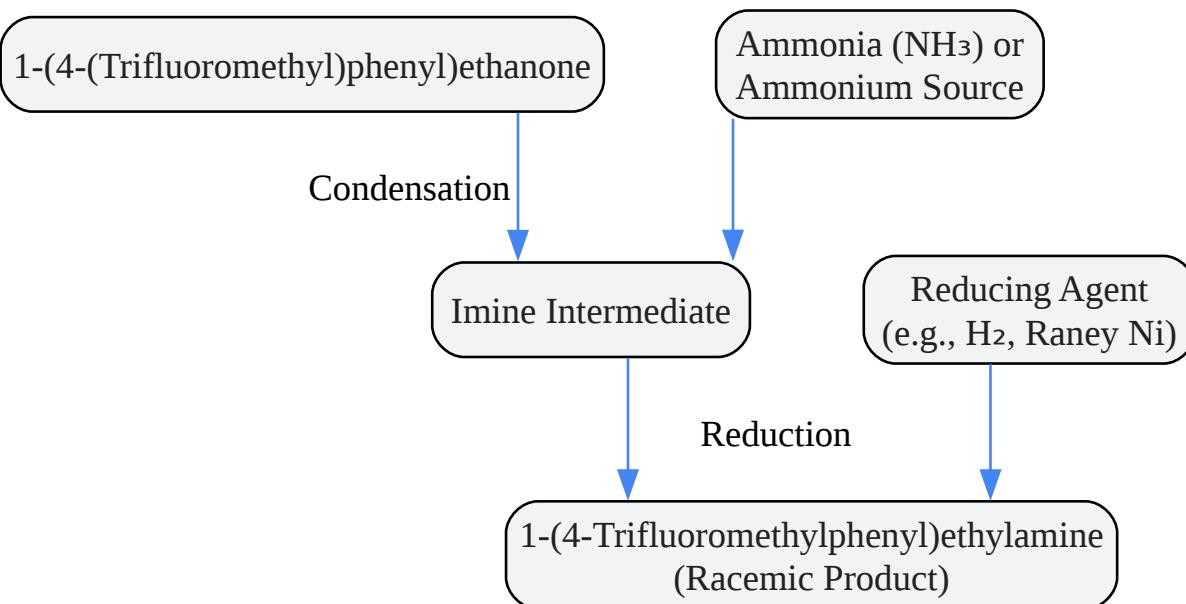
Spectroscopic analysis is essential for confirming the identity and purity of **1-(4-
Trifluoromethylphenyl)ethylamine**. The key spectral features are outlined below.

- ¹⁹F NMR Spectroscopy: The trifluoromethyl group provides a distinct and powerful analytical handle. In a ¹⁹F NMR spectrum, the compound exhibits a sharp singlet, typically observed around -63 ppm (relative to CFCl₃).[\[8\]](#) The absence of coupling indicates no adjacent fluorine atoms, and the clean signal is ideal for monitoring reaction progress and assessing purity.[\[9\]](#)
- ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, methine, and methyl protons.
 - Aromatic Protons: The protons on the phenyl ring typically appear as two doublets in the aromatic region (~7.4-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.
 - Methine Proton (-CH): The proton on the chiral carbon (α-carbon) appears as a quartet, due to coupling with the adjacent methyl protons.
 - Amine Protons (-NH₂): These protons usually appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

- Methyl Protons (-CH₃): The protons of the methyl group appear as a doublet, due to coupling with the single methine proton.
- ¹³C NMR Spectroscopy: The carbon spectrum shows characteristic signals for the aromatic carbons, the chiral methine carbon, the methyl carbon, and the carbon of the trifluoromethyl group. The CF₃ carbon signal is split into a quartet due to coupling with the three fluorine atoms (¹JCF).[1]
- Mass Spectrometry: In mass spectrometry (MS), the compound typically shows a molecular ion peak [M]⁺ at m/z = 189. The protonated molecule [M+H]⁺ is often observed at m/z = 190 under electrospray ionization (ESI) conditions.[7]

Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing **1-(4-Trifluoromethylphenyl)ethylamine** is through the reductive amination of its corresponding ketone precursor, 1-(4-(trifluoromethyl)phenyl)ethanone. This process involves the formation of an imine intermediate, which is then reduced to the final amine product.



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Sources

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